

Spectroscopic Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine **(R)-1-(3-fluorophenyl)ethanamine**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in pharmaceutical development and chemical analysis.

Chemical Structure and Properties

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine with a fluorine atom substituted at the meta-position of the phenyl ring. This substitution can significantly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ FN	PubChem
Molecular Weight	139.17 g/mol	PubChem
Exact Mass	139.079727485 Da	PubChem
CAS Number	761390-58-3	Sigma-Aldrich [1]
Physical Form	Liquid	Sigma-Aldrich [1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-1-(3-fluorophenyl)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm. The predictions are based on computational models and may vary from experimental values. Data for the non-fluorinated analog, 1-phenylethanamine, is provided for comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Assignment	Predicted δ (ppm) for (R)-1-(3- fluorophenyl)e- thanamine	Multiplicity	Coupling Constant (J) in Hz	Experimental δ (ppm) for 1- phenylethana- mine
H-2', H-4', H-5', H-6'	6.90 - 7.30	m	-	7.20 - 7.40
H- α	~4.2	q	~6.5	4.15
NH ₂	~1.5 (broad s)	s	-	1.48
CH ₃	~1.4	d	~6.5	1.40

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Assignment	Predicted δ (ppm) for (R)-1-(3-fluorophenyl)ethanamine	Experimental δ (ppm) for 1-phenylethanamine
C-1'	~148 (d, $J \approx 7$ Hz)	145.8
C-3'	~163 (d, $J \approx 245$ Hz)	-
Aromatic CHs	110-130	125.0, 127.2, 128.7
C- α	~50	51.2
CH_3	~25	25.6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
3010-3100	Medium	Aromatic C-H stretch
2850-2970	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
1580-1650	Medium	N-H bend (scissoring)
~1250	Strong	C-F stretch
1000-1200	Strong	C-N stretch
690-900	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Predicted Relative Intensity	Assignment
139	Moderate	$[M]^+$ (Molecular Ion)
124	High	$[M - CH_3]^+$
122	Very High (Base Peak)	$[M - NH_3]^+$
109	Moderate	$[C_7H_6F]^+$
96	Moderate	$[C_6H_5F]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **(R)-1-(3-fluorophenyl)ethanamine**.

NMR Spectroscopy

Objective: To obtain 1H , ^{13}C , and ^{19}F NMR spectra to confirm the structure and purity of the compound.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **(R)-1-(3-fluorophenyl)ethanamine** in 0.6-0.8 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Set the spectral width to cover a range of 0 to 200 ppm.
- A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - The chemical shift range for organofluorine compounds is large; set an appropriate spectral width.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ^1H and ^{13}C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: As a liquid, the sample can be analyzed neat.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small drop of **(R)-1-(3-fluorophenyl)ethanamine** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

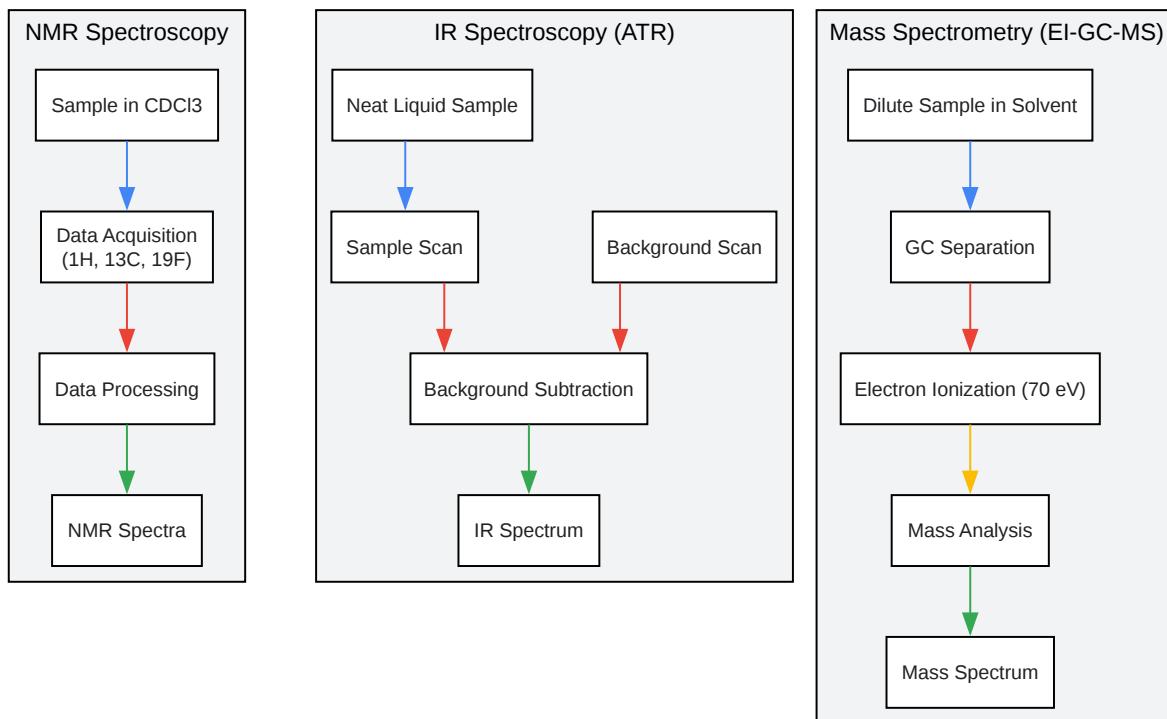
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of **(R)-1-(3-fluorophenyl)ethanamine** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a GC-MS system with an electron ionization source.
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).
- Mass Spectrometry:
 - The eluent from the GC is directed into the ion source.
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of phenethylamines often involves the loss of ammonia and the methyl group.[\[2\]](#)[\[3\]](#)

Visualizations

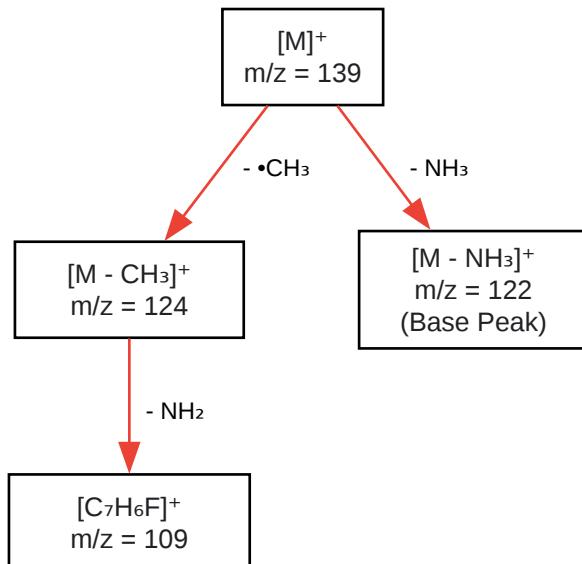
The following diagrams illustrate the workflows for the spectroscopic analyses.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Predicted EI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336576#spectroscopic-data-for-r-1-3-fluorophenyl-ethanamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com